6-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Overview
Description
6-Fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that contains both fluorine and iodine atoms within its structure. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the halogenation of a pyrrolopyridine precursor using appropriate fluorinating and iodinating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, often through optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a fluoro-azido-pyrrolopyridine derivative .
Scientific Research Applications
6-Fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and other diseases.
Biological Studies: The compound is used in studies investigating the biological activity of fluorinated and iodinated heterocycles.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 6-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit certain enzymes or receptors involved in disease processes . The presence of fluorine and iodine atoms can significantly influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: This compound is structurally similar but has different functional groups, which can lead to variations in biological activity and chemical reactivity.
1H-Pyrrolo[2,3-b]pyridine Derivatives: These derivatives often share similar core structures but differ in their substituents, affecting their pharmacological profiles.
Uniqueness
6-Fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can enhance its potential as a lead compound in drug discovery and development .
Properties
IUPAC Name |
6-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAWASZYOKMBCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2I)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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